Acetylcholinesterase (AChE) Inhibitory Activity: Modest Potency Profile Across Species Orthologs
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid has been evaluated for acetylcholinesterase (AChE) inhibitory activity in recombinant enzyme assays across multiple species orthologs, yielding IC50 values in the low-to-mid micromolar range. Against recombinant Anopheles gambiae (malaria vector mosquito) AChE1 expressed in Sf9 insect cells, the compound exhibited an IC50 of 25,000 nM (25 µM) [1]. Activity against recombinant human AChE was substantially weaker, with an IC50 of 190,000 nM (190 µM) under the same assay conditions [2], indicating a ~7.6-fold selectivity preference for the insect enzyme over the human ortholog. Against the G122S mutant of Anopheles gambiae AChE1 — a mutation associated with insecticide resistance — the IC50 was 33,000 nM [3]. Notably, this compound was originally submitted for screening as a potential ACC (acetyl-CoA carboxylase) inhibitor scaffold rather than as an optimized AChE ligand [4], suggesting its primary utility lies in the carboxylic acid functional handle for further derivatization rather than as a stand-alone bioactive probe.
| Evidence Dimension | AChE inhibition potency across species |
|---|---|
| Target Compound Data | IC50 = 25,000 nM (Anopheles gambiae AChE1); IC50 = 190,000 nM (human AChE); IC50 = 33,000 nM (An. gambiae G122S mutant) |
| Comparator Or Baseline | Same compound tested against human recombinant AChE: IC50 = 190,000 nM. Comparator standard: physostigmine IC50 ~20–60 nM against AChE |
| Quantified Difference | ~7.6-fold preference for insect over human AChE. Compound is ~400–1200-fold less potent than the reference inhibitor physostigmine. |
| Conditions | Recombinant AChE expressed in Sf9 insect cells; acetylthiocholine iodide as substrate; Ellman assay; 60 sec measurement. Data curated by ChEMBL from Umeå University screening. |
Why This Matters
The measurable but modest AChE activity demonstrates the scaffold is target-engageable, but the low absolute potency confirms this compound functions primarily as a synthetic intermediate or fragment for further elaboration rather than as a ready-to-use pharmacological probe — procurement decisions should be driven by synthetic trajectory, not potency expectations.
- [1] BindingDB BDBM50467880; CHEMBL4283139. IC50 = 2.50E+4 nM. Inhibition of recombinant Anopheles gambiae AChE1 expressed in Sf9 insect cells. Umeå University / ChEMBL. View Source
- [2] BindingDB BDBM50467880; CHEMBL4283139. IC50 = 1.90E+5 nM. Inhibition of recombinant human AChE. Umeå University / ChEMBL. View Source
- [3] BindingDB BDBM50467880; CHEMBL4283139. IC50 = 3.30E+4 nM. Inhibition of recombinant An. gambiae AChE1 G122S mutant. Umeå University / ChEMBL. View Source
- [4] US Patent Application US20090005375A1. Acetyl Coenzyme A Carboxylase Inhibitors. Inventors: Chang E, McNeill MH. Publication date: 2009-01-01. Compound encompassed by ACC inhibitor Markush structure. View Source
